

SM1-71 Selectivity Profile: A Technical Guide to Covalent Kinase Interrogation

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Compound of Interest

Compound Name:	SM1-71
CAS No.:	2088179-99-9
Cat. No.:	B610880

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Executive Summary

SM1-71 is a potent, multi-targeted covalent kinase inhibitor (CKI) originally developed to target TAK1 (MAP3K7). However, unlike traditional "magic bullet" drugs designed for singular specificity, **SM1-71** functions as a broad-spectrum chemoproteomic probe. It exploits a reactive acrylamide warhead to covalently modify conserved cysteine residues located in the DFG-1 (activation loop antecedent) and P-loop (glycine-rich loop) regions of the kinase domain.[1]

This guide details the selectivity profile of **SM1-71**, distinguishing its primary targets from its polypharmacological off-targets. It provides researchers with the necessary experimental frameworks—specifically the use of the non-covalent control **SM1-71-R**—to validate biological findings and avoid false-positive attribution of phenotype solely to TAK1 inhibition.

Part 1: Chemical Biology & Mechanism of Action

Structural Basis of Covalent Targeting

SM1-71 is built upon a 2,4-diaminopyrimidine scaffold.[1] Its selectivity profile is dictated by the precise geometry of its electrophilic warhead—an acrylamide group positioned ortho on the phenyl ring.

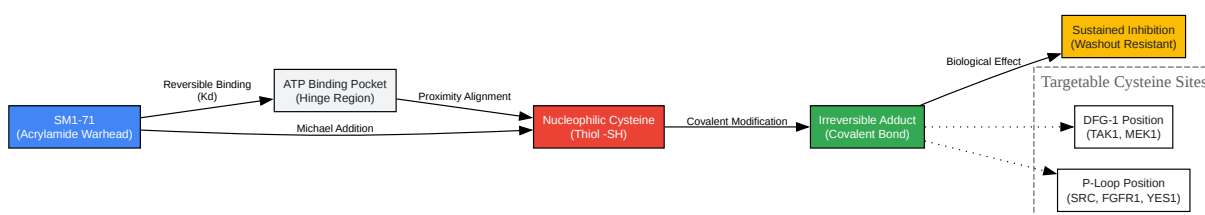
- Mechanism: The acrylamide undergoes a Michael addition reaction with a nucleophilic thiol group of a cysteine residue within the ATP-binding pocket.

- Binding Mode: The scaffold occupies the hinge region (forming hydrogen bonds with the backbone, e.g., Met341 in SRC), positioning the warhead to react irreversibly with specific cysteines.[1]

The Cysteine Map

SM1-71 does not bind randomly; it selects for kinases possessing cysteines in specific spatial orientations relative to the ATP pocket.

- DFG-1 Cysteine: Located immediately preceding the conserved DFG motif (e.g., TAK1 Cys174, MAP2K1/MEK1).
- P-Loop Cysteine: Located in the glycine-rich loop above the ATP phosphate-binding site (e.g., SRC Cys277, FGFR1, YES1).



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Caption: Mechanism of **SM1-71** covalent engagement. The inhibitor utilizes a two-step binding mechanism: initial reversible recognition followed by irreversible cysteine modification.

Part 2: The Selectivity Profile

Researchers must recognize that **SM1-71** is promiscuous by design within the subset of cysteine-containing kinases. It is significantly more potent against specific off-targets (like GAK and SRC) than it is against TAK1 in biochemical assays.

Quantitative Selectivity Table (Biochemical Assays)

The following data aggregates

and

values from chemoproteomic profiling (KINOMEscan and activity assays).

Target Kinase	Cysteine Position	Potency (/Ki)	Classification
GAK	P-Loop	0.8 nM	Major Off-Target
YES1	P-Loop	0.8 nM	Major Off-Target
SRC	P-Loop (Cys277)	2.0 nM	Major Off-Target
AAK1	P-Loop	4.4 nM	Off-Target
LIMK1	P-Loop	5.4 nM	Off-Target
MAP2K1 (MEK1)	DFG-1	142 nM	Secondary Target
TAK1 (MAP3K7)	DFG-1 (Cys174)	160 nM	Primary Intended Target
ERK2	DFG-1	1090 nM	Weak Target

Comparative Analysis: SM1-71 vs. 5Z-7-Oxozeaenol

While 5Z-7-oxozeaenol (a resorcylic acid lactone) was the historical standard for TAK1 inhibition, **SM1-71** offers distinct properties:

- Potency: **SM1-71** is generally more potent in cellular proliferation assays (nanomolar GR50) compared to the micromolar range often required for 5Z-7-oxozeaenol.
- Selectivity: 5Z-7-oxozeaenol is promiscuous against kinases like FLT3, PDGFR, and VEGF. **SM1-71** shifts the off-target profile toward the SRC family and NAK family (GAK, AAK1).
- Stability: **SM1-71** is synthetically stable, whereas 5Z-7-oxozeaenol is sensitive to degradation.

Part 3: Experimental Protocols for Validation

Because **SM1-71** hits multiple targets, attributing a phenotype solely to TAK1 is scientifically invalid without proper controls. You must use the **SM1-71-R** (Reversible) control.

Protocol: The "Washout" Assay

This protocol validates that the observed biological effect is due to covalent engagement (irreversible) rather than reversible inhibition.

Objective: Determine if kinase inhibition persists after the compound is removed from the media.

Materials:

- Cell line of interest (e.g., KRAS-mutant H23).[2][3][4][5]
- **SM1-71** (10 mM stock in DMSO).[4]
- **SM1-71-R** (Reversible analog control).[2]
- Lysis buffer with phosphatase inhibitors.
- Antibodies: p-TAK1 (Thr187), p-p38, p-ERK1/2, p-SRC (Tyr416).

Step-by-Step Workflow:

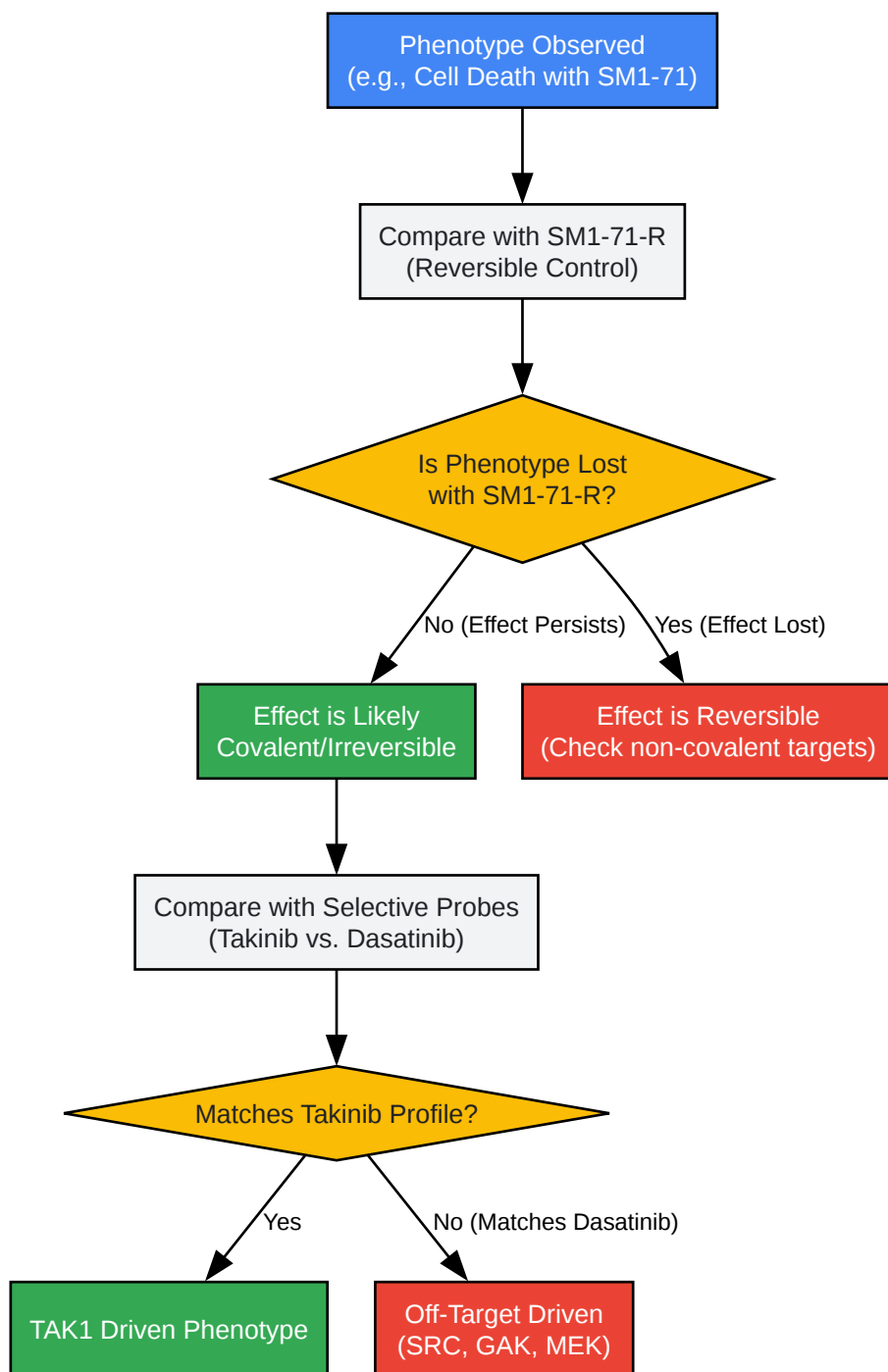
- Seeding: Plate cells and allow them to reach 70% confluency.
- Pulse Treatment: Treat cells with 1 μM **SM1-71** or 1 μM **SM1-71-R** for 2 hours. Include a DMSO vehicle control.
- Washout (T=0):
 - Aspirate media.
 - Wash cells 3x with warm PBS (critical to remove unbound drug).
 - Add fresh, drug-free media.

- Harvest one set of replicates immediately (T=0h).
- Recovery: Incubate remaining plates for 2, 4, and 8 hours.
- Lysis & Western Blot: Harvest cells at defined time points.
- Analysis:
 - **SM1-71** Treated: Phosphorylation of targets (e.g., p-SRC, p-p38) should remain inhibited at 4–8 hours post-washout (due to permanent covalent bond).
 - **SM1-71-R** Treated: Phosphorylation should recover rapidly (within 1–2 hours) as the drug diffuses out.

Protocol: Differential Cytotoxicity Screening

To distinguish if toxicity is driven by TAK1 or off-targets (like SRC/GAK).

- Setup: Treat cells with a dose-response of **SM1-71**.[\[3\]](#)[\[4\]](#)
- Controls: Run parallel dose-responses with:
 - Takinib: A highly selective, reversible TAK1 inhibitor.
 - Dasatinib: A potent SRC family inhibitor.[\[5\]](#)
- Interpretation:
 - If **SM1-71** kills cells (< 100 nM) but Takinib does not (> 5 μM), the phenotype is likely driven by SRC/YES1/GAK, not TAK1.
 - If **SM1-71** and Takinib show similar potency, TAK1 is the likely driver.



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Caption: Decision tree for validating **SM1-71** dependent phenotypes. Use orthogonal inhibitors to triangulate the true driver kinase.

Part 4: Implications for Drug Development[3][6]

Polypharmacology as a Feature

In KRAS-mutant non-small cell lung cancer (NSCLC), **SM1-71** has shown superior efficacy to specific MEK inhibitors. This is likely due to polypharmacology: simultaneous inhibition of the MAPK pathway (via MEK/ERK) and survival signaling (via TAK1/SRC).

Strategic Insight: When using **SM1-71** in pre-clinical models, do not view it solely as a TAK1 inhibitor. View it as a "pathway collapse" agent that targets the DFG-1/P-loop cysteine network.

Toxicity Warning

Due to high potency against GAK (Cyclin G-associated kinase), **SM1-71** may disrupt clathrin-mediated trafficking. Researchers should monitor for cellular vacuolization or trafficking defects, which are characteristic of GAK inhibition, separate from TAK1 signaling.

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